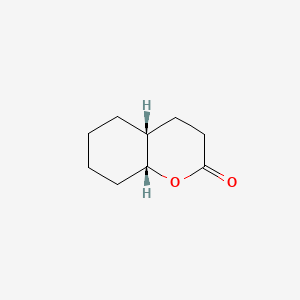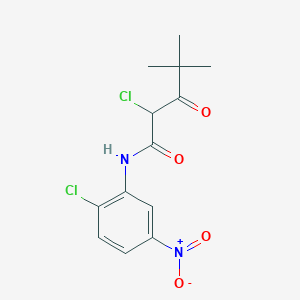
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and nitro functional groups attached to a phenyl ring, along with a dimethyl-oxopentanamide moiety.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, a chlorinated benzene derivative, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound is then reacted with a suitable amine to form the amide linkage.
Chlorination: The final step involves chlorination to introduce the chloro groups at the desired positions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide include:
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a dimethyl-oxopentanamide.
2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide: This compound has additional nitro groups and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethyl-oxopentanamide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72628-63-8 |
|---|---|
Molekularformel |
C13H14Cl2N2O4 |
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-13(2,3)11(18)10(15)12(19)16-9-6-7(17(20)21)4-5-8(9)14/h4-6,10H,1-3H3,(H,16,19) |
InChI-Schlüssel |
FKMFWSKVTINOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

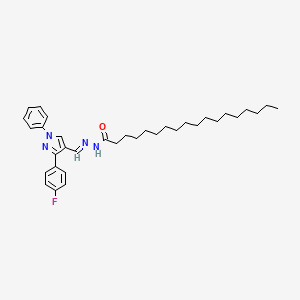
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)

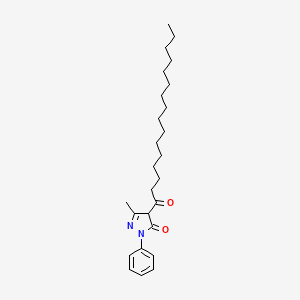


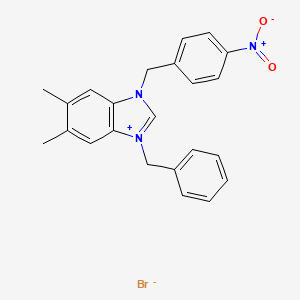
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)


